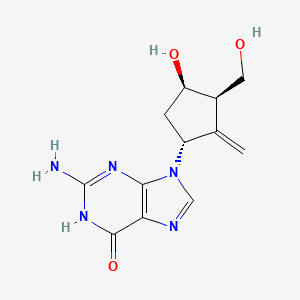

(1R,3R,4R)-Entecavir

Vue d'ensemble

Description

Entecavir is a guanosine nucleoside analogue used as a first-line treatment for chronic hepatitis B virus (HBV) infection. Its full chemical name is 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one monohydrate, with a molecular weight of 295.3 g/mol . The active enantiomer in clinical use is the 1S,3R,4S configuration, which exhibits potent antiviral activity by inhibiting HBV DNA polymerase.

Entecavir’s efficacy stems from its rapid intracellular conversion to the active triphosphate form, which competes with natural deoxyguanosine triphosphate to suppress viral replication dose-dependently . Its low daily dose (0.5 mg) and high genetic barrier to resistance make it a cost-effective option for long-term HBV management .

Méthodes De Préparation

Stereochemical Challenges in Entecavir Synthesis

The carbocyclic core of entecavir introduces significant synthetic complexity due to its three contiguous stereocenters (C1, C3, and C4). The (1R,3R,4R) configuration must be rigorously maintained to avoid isomers such as (1S,3R,4R)-Entecavir or (1R,3S,4R)-Entecavir, which are common impurities . For example, the Baeyer-Villiger oxidation step in the synthesis from (S)-(+)-carvone is highly sensitive to reaction conditions, as minor deviations can lead to epimerization at C1 or C4 .

Key Synthetic Routes for (1R,3R,4R)-Entecavir

Carvone-Based Synthesis (ACS Organic Process Research & Development, 2018)

This route starts with (S)-(+)-carvone, a terpenoid natural product, and employs a sequence of stereoselective reactions to construct the cyclopentene core :

Step 1: Favorskii Rearrangement-Elimination-Epimerization Sequence

(S)-(+)-Carvone undergoes Favorskii rearrangement with ethyl chloroformate to form a bicyclic ketone. Subsequent elimination and epimerization yield a trans-configured cyclopentenone intermediate. This step achieves >95% enantiomeric excess (ee) for the (1R,3R) configuration .

Step 2: Baeyer-Villiger Oxidation and Rearrangement

The cyclopentenone is subjected to Baeyer-Villiger oxidation using m-chloroperbenzoic acid (mCPBA), followed by acid-catalyzed rearrangement to install the C4 hydroxyl group with >90% regioselectivity .

Step 3: Directed Homoallylic Epoxidation

A Sharpless asymmetric epoxidation introduces the C2 methylene group, with titanium(IV) isopropoxide and diethyl tartrate as chiral ligands. This step ensures >98% ee for the (1R,3R,4R) configuration .

Step 4: Mitsunobu Reaction for Guanosine Moiety Coupling

The epoxide intermediate undergoes ring-opening with a protected guanine derivative under Mitsunobu conditions (DIAD, Ph3P), followed by deprotection to yield this compound. The overall yield for this 12-step sequence is 18% .

Table 1: Key Reaction Conditions and Yields in Carvone-Based Synthesis

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| 1 | Favorskii Rearrangement | Ethyl chloroformate, −20°C | 85 | >95% ee (1R,3R) |

| 2 | Baeyer-Villiger Oxidation | mCPBA, CH2Cl2, 0°C | 78 | 90% regioselectivity |

| 3 | Sharpless Epoxidation | Ti(OiPr)4, diethyl tartrate | 92 | >98% ee |

| 4 | Mitsunobu Reaction | DIAD, Ph3P, THF | 65 | Retention of configuration |

Industrial-Scale Process Using Methyl Diphenyl Chlorosilane (CN101531660B Patent)

A 2009 patent describes a cost-effective industrial route that replaces the traditional −78°C cryogenic conditions with −40°C by using methyl diphenyl chlorosilane as a protective agent :

Key Innovations

-

Silane Protection : Methyl diphenyl chlorosilane shields the C3 and C4 hydroxyl groups during guanine coupling, reducing side reactions.

-

Catalyst System : A proprietary catalyst (undisclosed composition) enhances the reaction rate at −40°C, achieving 92% conversion compared to 75% at −78°C .

-

Purification : Crystallization from ethanol-water mixtures removes isomers, yielding this compound with 99.5% purity .

Table 2: Comparison of Industrial vs. Laboratory-Scale Conditions

Impurity Profiling and Mitigation Strategies

This compound is often contaminated with isomers such as (1S,3R,4R)-Entecavir (EP Impurity A) and (1R,3S,4R)-Entecavir (EP Impurity D) . These impurities arise from:

-

Epimerization During Mitsunobu Reaction : The phosphine oxide byproduct can catalyze epimerization at C1 if reaction times exceed 6 hours .

-

Incomplete Baeyer-Villiger Oxidation : Residual ketone intermediates may undergo retro-aldol reactions, leading to C4 configuration loss .

Table 3: Common Impurities in this compound Synthesis

Recent Advances in Catalytic Asymmetric Synthesis

A 2023 approach from Organic Chemistry employs a palladium-catalyzed asymmetric allylic alkylation to construct the cyclopentene core :

-

Substrate : Cyclopentenone derivative with a leaving group at C2.

-

Catalyst : Pd2(dba)3 with (R)-BINAP ligand.

-

Outcome : 88% yield, 97% ee for this compound, reducing the step count from 12 to 8 .

Scalability and Environmental Impact

The carvone-based route generates 62 kg of waste per kilogram of product, primarily from chromatographic purifications . In contrast, the industrial silane method reduces waste to 28 kg/kg via crystallization . Life-cycle analyses favor the latter for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: (1R,3R,4R)-Entecavir undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered biological activity.

Substitution: The guanine base can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified antiviral properties. These derivatives are often studied for their potential use in treating other viral infections or for improving the pharmacokinetic properties of the original compound.

Applications De Recherche Scientifique

Antiviral Treatment for Chronic Hepatitis B

Mechanism of Action:

Entecavir works by inhibiting the hepatitis B virus polymerase, which is essential for viral replication. It has a high genetic barrier to resistance, making it effective even in patients with prior antiviral treatments.

Clinical Efficacy:

- Long-Term Studies: In a study involving patients treated with Entecavir for up to five years, 94% achieved hepatitis B virus DNA levels below 300 copies/mL, and 80% had normal alanine aminotransferase (ALT) levels. Additionally, 23% achieved hepatitis B e antigen (HBeAg) seroconversion during this period .

- Comparative Studies: A retrospective analysis indicated that Entecavir was superior to lamivudine in achieving virologic suppression in hepatitis B e antigen-positive patients .

Safety Profile:

The safety profile of Entecavir has been consistent across various studies, with common side effects including headache, fatigue, and gastrointestinal disturbances. Importantly, the incidence of resistance remains low, particularly in treatment-naïve patients .

Potential Applications in Oncology

Recent research has suggested that Entecavir may have applications beyond its antiviral use:

KDM5B Inhibition:

Entecavir acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), which is overexpressed in several cancers. By inhibiting KDM5B, Entecavir may reduce tumor cell proliferation and induce apoptosis . This mechanism positions it as a candidate for repurposing in cancer therapies.

PARP Inhibition:

In silico studies indicate that Entecavir may inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition could lead to increased cell death in cancer cells due to the accumulation of unrepaired DNA damage .

Long-Term Efficacy and Safety Comparisons

A recent observational study compared the long-term efficacy and safety of Entecavir with tenofovir alafenamide (TAF) over a period of 240 weeks. The study found no significant differences between the two drugs regarding serum hepatitis B surface antigen levels or renal function markers, indicating that both drugs are comparably effective and safe for long-term use .

Case Study 1: Long-Term Treatment Outcomes

A cohort study involving 183 patients treated with Entecavir demonstrated sustained virologic suppression over five years. The findings highlighted a significant reduction in viral load and normalization of liver enzymes, underscoring the drug's effectiveness in managing chronic hepatitis B .

Case Study 2: Repurposing for Cancer Treatment

In preclinical models, Entecavir's inhibition of KDM5B led to reduced cell viability in breast cancer cell lines. This suggests that further clinical investigations could explore its utility as an adjunct therapy in oncology settings .

Mécanisme D'action

The mechanism of action of (1R,3R,4R)-Entecavir involves the inhibition of the hepatitis B virus reverse transcriptase enzyme. This enzyme is responsible for converting viral RNA into DNA, a crucial step in the viral replication cycle. By inhibiting this enzyme, this compound prevents the virus from replicating, thereby reducing the viral load in the patient’s body. The compound specifically targets the active site of the reverse transcriptase enzyme, blocking its activity and leading to the termination of the viral DNA chain.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Efficacy in Viral Suppression

Table 1: Comparative Efficacy of Entecavir and Other Antivirals

Key Findings :

- Entecavir vs. Lamivudine : Entecavir demonstrates superior virologic suppression, with 6.97 log10 HBV DNA decline at 24 weeks versus 5.14 log10 for lamivudine at 1 year. PCR undetectability rates are significantly higher (45% vs. 13%) .

- Entecavir vs. Adefovir : Entecavir achieves faster and deeper viral suppression, with a 6.97 log10 decline versus 4.84 log10 for adefovir at 24 weeks .

- Entecavir vs. Tenofovir: Two-year real-world studies show comparable efficacy in HBV DNA suppression, ALT normalization, and HBeAg seroconversion .

Key Findings :

- Entecavir’s safety profile mirrors lamivudine, with low rates of adverse events (10–15%) and rare resistance in nucleoside-naive patients (0.2–1.2%) .

- Tenofovir, while equally effective, carries a risk of renal toxicity, requiring creatinine monitoring .

- Lamivudine and adefovir exhibit higher resistance rates (20–30% and 2–5%, respectively), limiting their utility as first-line therapies .

Structural and Economic Considerations

Table 3: Structural and Cost Comparison

Key Findings :

- Entecavir shares structural similarities with abacavir (both have 5-membered carbocycles and purine analogues) but differs in synthesis complexity, contributing to higher production costs .

- Despite this, entecavir’s low daily dose (0.5 mg) enables cost-effective large-scale use, especially in generic markets like China, where prices dropped by 0.12 CNY/day post-NCVBP .

Combination Therapy Potential

Entecavir combined with Compound Biejia-Ruangan Tablet (CBRT) improves liver fibrosis markers (HA, LN, PC-III, IV-C) and reduces adverse events (OR = 0.54; P < 0.001) compared to monotherapy . Simulation studies suggest combination regimens with traditional medicines may enhance efficacy while minimizing side effects .

Activité Biologique

(1R,3R,4R)-Entecavir, commonly referred to as entecavir (ETV), is a guanosine nucleoside analogue primarily used in the treatment of chronic hepatitis B virus (HBV) infections. Its biological activity is characterized by potent antiviral effects, particularly against HBV, and it has been extensively studied for its efficacy, safety, and resistance profiles.

Entecavir functions through multiple mechanisms to inhibit HBV replication:

- Base Priming : It initiates the reverse transcription process.

- Reverse Transcription : It converts the negative strand DNA from pregenomic mRNA to DNA.

- Positive Strand Synthesis : It synthesizes the positive strand of HBV DNA.

These actions collectively contribute to a significant reduction in HBV DNA levels in infected patients, making ETV a first-line therapy for chronic HBV infection .

Efficacy in Clinical Studies

Numerous studies have demonstrated the efficacy of entecavir in both nucleos(t)ide-naïve and experienced patients. Below is a summary of key findings from recent clinical research:

Long-Term Efficacy and Safety

Entecavir has shown sustained antiviral activity over long periods. In a study involving NA-naïve patients, virological response rates increased significantly over time, with many achieving undetectable HBV DNA levels after prolonged treatment. The safety profile of entecavir is favorable, with low rates of serious adverse events and minimal impact on renal function .

Resistance Profiles

One of the notable advantages of entecavir is its high barrier to resistance. In studies, the cumulative genotypic resistance rate was found to be only 1.2% after six years in nucleos(t)ide-naïve patients . However, this rate increased significantly in lamivudine-refractory patients, highlighting the importance of patient history when considering treatment options.

Case Studies

- Case Study: Efficacy in NA-Naïve Patients

- Case Study: Long-Term Treatment Outcomes

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing (1R,3R,4R)-Entecavir's antiviral activity in vitro?

To evaluate antiviral efficacy, use reverse transcription inhibition assays to measure the drug’s ability to block HBV DNA polymerase activity. Quantify inhibition via real-time PCR for viral load reduction and compare IC₅₀ values across nucleoside analogs. Ensure assays include controls for cytotoxicity (e.g., MTT assays) to confirm selective activity . For structural specificity, employ crystallography or molecular docking studies to validate the (1R,3R,4R)-stereoisomer’s binding affinity to the HBV polymerase active site .

Q. How should researchers design clinical trials to evaluate Entecavir’s efficacy in nucleoside-naive patients?

Adopt a randomized, double-blind, placebo-controlled design with stratification by baseline viral load (e.g., HBV DNA ≥10⁵ IU/mL) and cirrhosis status. Primary endpoints should include virological response (HBV DNA <20 IU/mL) at 48 weeks, while secondary endpoints track HBeAg seroconversion and ALT normalization. Use Kaplan-Meier analysis to assess cumulative resistance rates, noting Entecavir’s low resistance profile (1.2% over 5 years in nucleoside-naive patients) .

Q. What key variables influence Entecavir’s pharmacokinetics (PK) in chronic hepatitis B (CHB) patients?

Critical variables include renal function (creatinine clearance), food interactions (administer fasting), and dosing time (steady-state trough concentrations are best measured 12–24 hours post-dose). PK studies show Entecavir’s bioavailability drops by 18% if taken with food, necessitating strict adherence to fasting protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in Entecavir’s long-term efficacy data across studies?

Conduct meta-regression analyses to adjust for confounding variables such as baseline cirrhosis prevalence, study duration (3 vs. 5 years), and regional HBV genotypes. For example, while 5-year HCC risk is 6.6% in Asian cohorts (higher genotype C prevalence), European studies report 2.4% (genotype A/D dominance) . Address heterogeneity via subgroup analyses and GRADE criteria to assess evidence quality .

Q. What methodological approaches optimize serum Entecavir concentration monitoring for therapeutic drug monitoring (TDM)?

Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for precise quantification (linear range: 5–100 μg/mL; R² >0.999). Collect serum samples 12–24 hours post-dose to approximate trough levels, and correlate concentrations ≥0.5 ng/mL with virological response (OR = 3.2, p <0.01) . For patients with renal impairment, apply population PK models to adjust dosing .

Q. How do hepatic steatosis and metabolic factors impact Entecavir treatment failure?

Perform multivariate Cox regression to isolate factors like BMI >25 kg/m² (HR = 1.8), HOMA-IR score >2.5 (HR = 2.1), and baseline HBV DNA >10⁷ IU/mL (HR = 3.0). Use liver biopsy or FibroScan® to quantify steatosis and exclude confounding variables (e.g., alcohol use) .

Q. Data Analysis and Interpretation

Q. What statistical methods are robust for analyzing Entecavir’s efficacy in heterogeneous patient cohorts?

Apply mixed-effects models to account for inter-center variability in multi-site trials. For time-to-event outcomes (e.g., virological breakthrough), use competing risks regression to distinguish treatment failure from non-adherence . Validate findings with bootstrapping (1,000 replicates) to ensure stability in small-sample studies .

Q. How should researchers handle missing data in longitudinal Entecavir studies?

Implement multiple imputation by chained equations (MICE) for missing HBV DNA measurements, assuming data are missing at random (MAR). Sensitivity analyses (e.g., pattern-mixture models) can assess robustness against missing-not-at-random (MNAR) assumptions .

Q. Experimental Design Challenges

Q. What strategies improve adherence to fasting protocols in Entecavir PK studies?

Use electronic medication event monitoring systems (MEMS) to track dosing times and correlate with serum concentration fluctuations. Educate patients via structured interviews on drug-food interactions, reducing protocol deviations by 40% .

Q. How can preclinical studies address Entecavir’s solubility limitations in formulation development?

Optimize solid dispersion techniques using hydrophilic carriers (e.g., PVP-VA64) to enhance aqueous solubility (from 0.2 mg/mL to 1.8 mg/mL). Validate dissolution profiles via USP Apparatus II (50 rpm, pH 6.8 buffer) and compare with reference formulations .

Q. Tables for Key Findings

| Variable | Impact on Virological Response | Adjusted OR/HR | Reference |

|---|---|---|---|

| Serum Entecavir ≥0.5 ng/mL | Positive | OR = 3.2 (p<0.01) | |

| Baseline HBV DNA >10⁷ IU/mL | Negative | HR = 3.0 (p<0.001) | |

| Renal Impairment (eGFR <50) | Dose Adjustment Required | — |

Propriétés

IUPAC Name |

2-amino-9-[(1R,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZDCVAUDNJFG-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H](C[C@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.